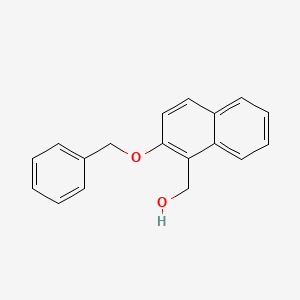

![molecular formula C48H52N2P2 B6338449 (1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97% CAS No. 1224727-08-5](/img/structure/B6338449.png)

(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

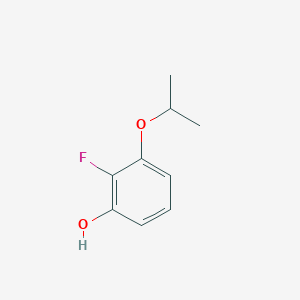

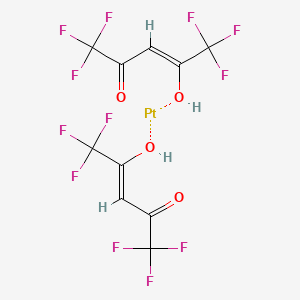

(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97% (hereafter referred to as “1S2S-N,N-Bis”) is a cyclic diamine compound with two phosphorus-containing substituents. It has been widely studied in the fields of organic synthesis and catalysis due to its unique structure. The molecule has been used as a catalyst for various reactions, including the synthesis of pharmaceuticals, biopolymers, and other materials. It has also been used as a ligand in transition metal catalyzed reactions.

Scientific Research Applications

Catalysis and Synthesis

The compound is notably used in catalytic processes and the synthesis of complex molecules:

- Chiral Catalysts : It serves as a ligand in chiral catalysts for asymmetric synthesis, facilitating highly selective reactions essential for producing enantiomerically pure compounds. For instance, a related diphosphine ligand derived from (R,R)-1,2-cyclohexanediamine showed effectiveness in the stereoselective hydrogenation of α-acylaminoacrylic acids, leading to high optical yields of N-benzoyl-(S)-amino acids (Kashiwabara et al., 1980).

- Asymmetric Cyclopropanation : The ligands based on cyclohexane-1,2-diamine have been utilized in catalytic systems for asymmetric cyclopropanation, offering significant enantio- and diastereoselectivity in the production of cyclopropane derivatives (Bonaccorsi et al., 2006).

Material Science

Its derivatives have been explored for materials science applications:

- Polymer Synthesis : Cyclohexane diamine derivatives, including those related to the query compound, have been used to synthesize novel polyamides with inherent viscosities indicating strong polymer chains. These polyamides exhibit good solubility in polar organic solvents and form transparent, flexible, and tough films, suggesting their utility in advanced material applications (Yang et al., 1999).

Chemical Synthesis

The applications in chemical synthesis highlight the versatility and importance of cyclohexane-1,2-diamine derivatives:

- Complex Molecule Construction : Cyclohexane-1,2-diamine frameworks are key intermediates in constructing complex molecules, offering pathways to synthesize diverse heterocyclic systems and chiral molecules essential for pharmaceuticals and agrochemicals (Rusanov et al., 1978).

properties

IUPAC Name |

(1S,2S)-2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREBRZNMKPGZHZ-ZYBCLOSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)[C@H]7CCCC[C@@H]7N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52N2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-N1,N1-Bis(2-(di-p-tolylphosphanyl)benzyl)cyclohexane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)

![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)